molecular formula C16H18N2O4S B5344245 N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide

N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide

Cat. No.: B5344245
M. Wt: 334.4 g/mol
InChI Key: QQDPWJDBXPZFKQ-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide is an organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C15H17N2O4S, and it is often studied for its reactivity and potential therapeutic uses.

Properties

IUPAC Name

N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-4-6-12(7-5-11)16(19)18-14-10-13(23(20,21)17-2)8-9-15(14)22-3/h4-10,17H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDPWJDBXPZFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate, 2-methoxy-5-(methylsulfamoyl)phenylboronic acid. This intermediate is then subjected to a coupling reaction with 4-methylbenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fumarate hydratase, an enzyme involved in the citric acid cycle. This inhibition occurs through binding to an allosteric site, leading to conformational changes that reduce the enzyme’s activity . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-(N-methylsulfamoyl)phenylboronic acid: Shares a similar sulfonamide group but differs in its boronic acid functionality.

    Methyl 5-(aminosulfonyl)-2-methoxybenzoate: Similar in structure but contains a methoxycarbonyl group instead of a benzamide group.

Uniqueness

N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds .

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